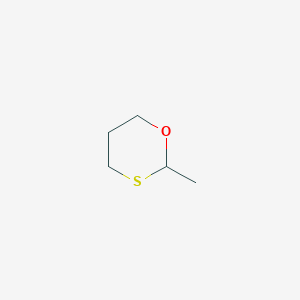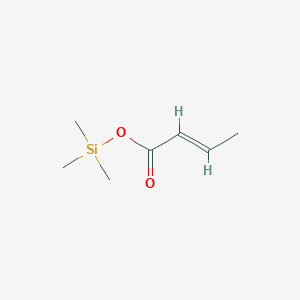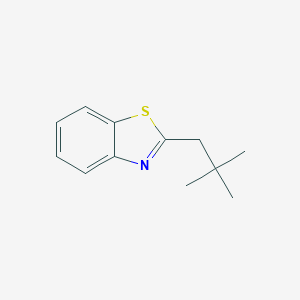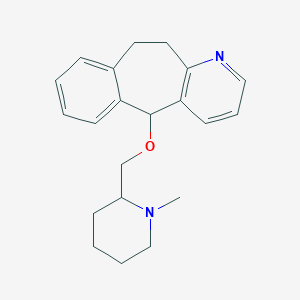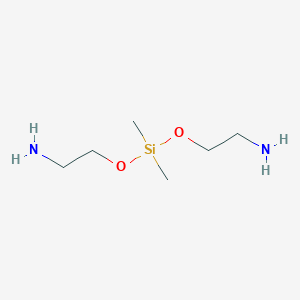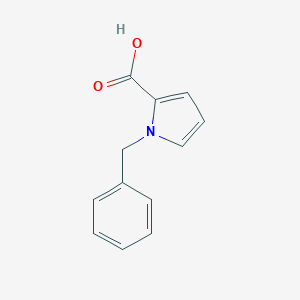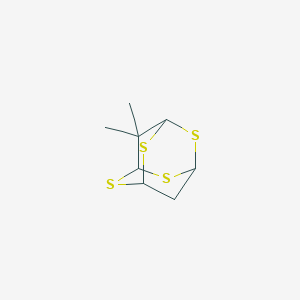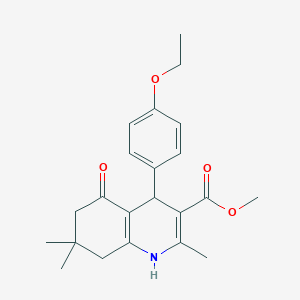
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. It has been synthesized for its potential use in scientific research applications due to its unique chemical properties. In
作用机制
The exact mechanism of action of Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is not well understood. However, it has been suggested that it may exert its biological effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anticancer agent.
实验室实验的优点和局限性
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using a multistep process. Additionally, it exhibits a variety of biological activities, making it a potential candidate for the development of new drugs and therapies. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not well understood, which makes it difficult to predict its effects in different biological systems.
未来方向
There are several future directions that could be explored in the research of Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate. One potential direction is the development of new drugs and therapies based on its biological activities. Additionally, further research could be conducted to better understand its mechanism of action and to identify its molecular targets. Finally, its potential use as an antimicrobial agent could be further explored, particularly in the context of emerging antibiotic-resistant bacteria.
合成方法
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate can be synthesized using a multistep process. The first step involves the condensation reaction between ethyl 4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and 3,3-dimethylbut-1-ene-1,4-dione in the presence of a strong base. This reaction results in the formation of the intermediate compound, ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate. The intermediate compound is then treated with methyl iodide and a base to yield the final product, Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate.
科学研究应用
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been synthesized for its potential use in scientific research applications. It has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
属性
CAS 编号 |
5136-12-9 |
|---|---|
产品名称 |
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
分子式 |
C22H27NO4 |
分子量 |
369.5 g/mol |
IUPAC 名称 |
methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H27NO4/c1-6-27-15-9-7-14(8-10-15)19-18(21(25)26-5)13(2)23-16-11-22(3,4)12-17(24)20(16)19/h7-10,19,23H,6,11-12H2,1-5H3 |
InChI 键 |
YOBNLLNNINWVDH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C |
规范 SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)

